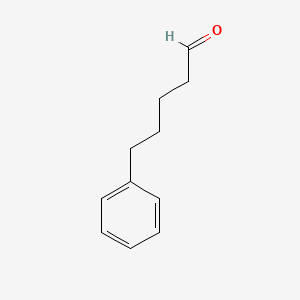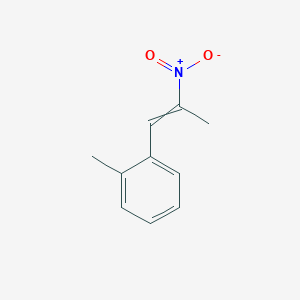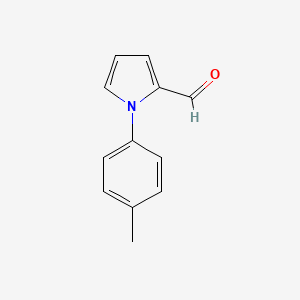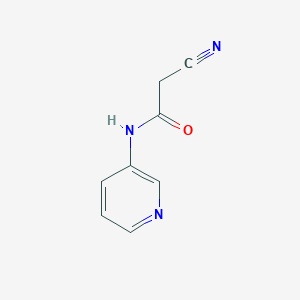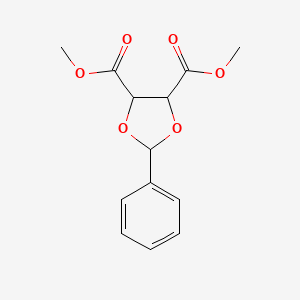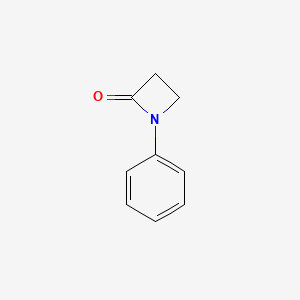![molecular formula C9H9N3OS2 B1348864 5-(2-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol CAS No. 52494-33-4](/img/structure/B1348864.png)
5-(2-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol
Vue d'ensemble
Description
5-(2-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol is a heterocyclic compound containing nitrogen, sulfur, and carbon atoms in its ring structure. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Méthodes De Préparation
The synthesis of 5-(2-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol typically involves the reaction of 2-methoxyaniline with thiocarbohydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the thiadiazole ring . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of catalysts and controlled temperature and pressure settings .
Analyse Des Réactions Chimiques
5-(2-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
5-(2-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol has several scientific research applications:
Oncology: This compound has been studied for its potential anticancer properties.
Antifungal Research: The compound has been synthesized as a derivative of glucosides and tested for its antifungal properties.
Neurology: The compound has been used to prepare new amines exhibiting anti-convulsant activity.
Antibacterial Research: It has been tested for its antibacterial properties and found to have an inhibitory effect on various bacterial strains.
Mécanisme D'action
The mechanism of action of 5-(2-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol involves its interaction with specific molecular targets and pathways. In oncology, the compound exerts its effects by inducing apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation pathways . In antifungal and antibacterial research, the compound disrupts the cell membrane integrity of the target organisms, leading to cell death.
Comparaison Avec Des Composés Similaires
5-(2-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol is unique due to its specific structural features and diverse biological activities. Similar compounds include:
5-[(2-methoxy-5-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol: This compound has similar structural features but differs in its methyl substitution, which may affect its biological activity.
1,3,4-Substituted-thiadiazole derivatives: These compounds have been studied for their potential anticancer and antimicrobial properties, similar to this compound.
Overall, this compound stands out due to its broad range of applications and unique chemical properties.
Propriétés
IUPAC Name |
5-(2-methoxyanilino)-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS2/c1-13-7-5-3-2-4-6(7)10-8-11-12-9(14)15-8/h2-5H,1H3,(H,10,11)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTOHGZAZWZINJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NNC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351693 | |
| Record name | 5-(2-Methoxyanilino)-1,3,4-thiadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24828684 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
52494-33-4 | |
| Record name | NSC246974 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246974 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(2-Methoxyanilino)-1,3,4-thiadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


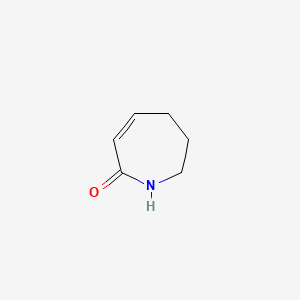
![8-Oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B1348782.png)
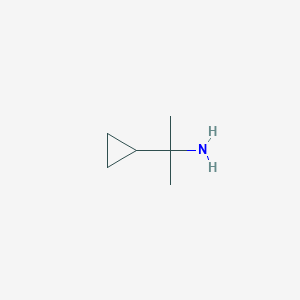
![7,7-Dibromobicyclo[4.1.0]hept-3-ene](/img/structure/B1348793.png)
